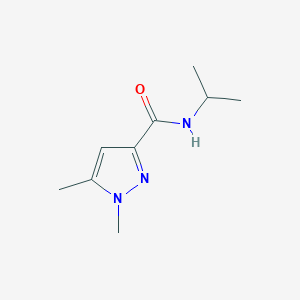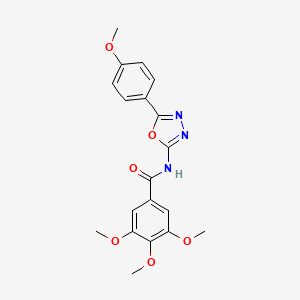
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) explored the metabolic pathways of chloroacetamide herbicides, which share structural similarities with the compound , in human and rat liver microsomes. This research highlighted the complex metabolic activation pathways that might involve the production of DNA-reactive compounds, suggesting potential areas of study for related acetamide compounds in terms of metabolism and toxicity (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis of Anticancer Intermediates
Guo Lei-ming (2012) reported on the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for the synthetic anticancer drug dasatinib, from acetamidine hydrochloride and dimethyl malonate. This work provides insights into the synthesis routes that might be applicable to the compound for developing potential anticancer agents (Guo Lei-ming, 2012).
Heterocyclic Compound Syntheses
Research by Sakurai, Motomura, & Midorikawa (1973) involved the synthesis of various heterocyclic compounds, including pyridopyrimidine derivatives, from malononitrile, salicylaldehyde, and aliphatic ketones. This study may guide the synthesis of complex heterocyclic structures related to N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide for various applications, such as in medicinal chemistry (Sakurai, Motomura, & Midorikawa, 1973).
Antiviral Activity of Pyrimidine Derivatives
Hocková et al. (2003) studied 2,4-diamino-6-substituted pyrimidines for their antiviral properties. Although not directly related, this research indicates the potential of pyrimidine derivatives in antiviral applications, suggesting a possible research avenue for N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-(4-methoxyphenyl)acetamide in investigating its antiviral capabilities (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Azo Dyes and Their Antimicrobial Activity
Yazdanbakhsh et al. (2012) synthesized a series of azo dyes from 4,6-dihydroxypyrimidine and investigated their antimicrobial properties. This research highlights the potential use of pyrimidine derivatives in the synthesis of dyes with biological activity, offering a pathway for the exploration of the compound for similar applications (Yazdanbakhsh, Yousefi, Mamaghani, Moradi, Rassa, Pouramir, & Bagheri, 2012).
properties
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-22-19(13-21(23-14)28-3)24-16-6-8-17(9-7-16)25-20(26)12-15-4-10-18(27-2)11-5-15/h4-11,13H,12H2,1-3H3,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZQRVMYIWTQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2607048.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2607049.png)



![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607057.png)
![2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2607059.png)
![N-(thiophen-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2607060.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)
